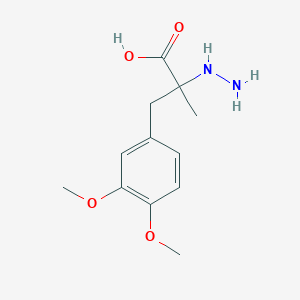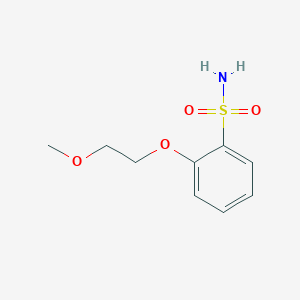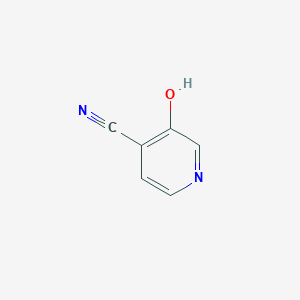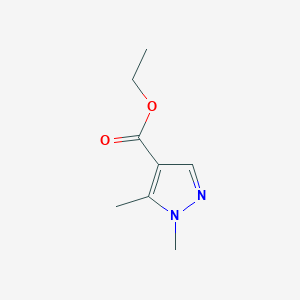
二甲基辛基硅烷
描述
Dimethyl(octyl)silane is an organosilicon compound with the molecular formula C10H24Si. It consists of a silicon atom bonded to two methyl groups and one octyl group. This compound is part of the broader class of organosilanes, which are widely used in various industrial and scientific applications due to their unique chemical properties .
科学研究应用
Dimethyl(octyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound is employed in the modification of surfaces to create hydrophobic coatings, which are useful in biological assays and diagnostics.
Medicine: It is used in the development of silicone-based medical devices and drug delivery systems.
Industry: Dimethyl(octyl)silane is utilized in the production of silicone oils, lubricants, and sealants
作用机制
Target of Action
Dimethyl(octyl)silane is a type of organosilane, which are compounds that contain carbon-silicon bonds . Organosilanes, including Dimethyl(octyl)silane, are known to interact with various substrates, particularly those with hydroxyl groups . These substrates can range from inorganic materials like glass and metal to organic polymers .
Mode of Action
The interaction of Dimethyl(octyl)silane with its targets primarily involves the formation of siloxane bonds . This process begins with the hydrolysis of the alkoxy groups in Dimethyl(octyl)silane, forming organofunctional silanols . These silanols then undergo a condensation reaction with hydroxyl or similar groups on the substrate, or even with another silane silanol group . This reaction results in the formation of siloxane bonds, which are characterized by alternating silicon and oxygen atoms .
Pharmacokinetics
For instance, organosilanes are known for their wide range of thermal stability, resistance to oxidation, and low surface tension . These properties can influence the bioavailability of organosilanes, although the specific ADME properties can vary depending on the specific organosilane and the biological system .
Result of Action
The primary result of Dimethyl(octyl)silane’s action is the formation of siloxane bonds with its target substrates. This can alter the properties of the substrate, such as its wetting or adhesion characteristics . For instance, when Dimethyl(octyl)silane is used as a surface treatment, it can enhance the water repellency or particle dispersion of the treated surface .
Action Environment
The action of Dimethyl(octyl)silane can be influenced by various environmental factors. For instance, the rate of hydrolysis and condensation reactions involved in the formation of siloxane bonds can be affected by factors such as temperature and pH . Additionally, the presence of moisture can influence the reaction, as water is required for the hydrolysis of the alkoxy groups in Dimethyl(octyl)silane .
生化分析
Biochemical Properties
Dimethyl(octyl)silane plays a significant role in biochemical reactions, particularly in the formation of silica-based materials. It interacts with enzymes and proteins that facilitate the sol-gel process, a method used to synthesize silica materials. The compound’s hydrophobic nature allows it to form stable bonds with hydrophobic chains, enhancing the properties of the resulting silica materials .
Cellular Effects
Dimethyl(octyl)silane influences various cellular processes, particularly in the context of cell signaling pathways and gene expression. Its hydrophobic properties allow it to interact with cell membranes, potentially affecting membrane fluidity and permeability. This interaction can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, Dimethyl(octyl)silane exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in the sol-gel process, affecting the formation of silica materials. Additionally, the compound’s hydrophobic nature allows it to interact with hydrophobic regions of proteins, potentially altering their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl(octyl)silane can change over time. The compound is relatively stable, but its hydrophobic properties can lead to gradual degradation and changes in its interactions with biomolecules. Long-term studies have shown that Dimethyl(octyl)silane can have lasting effects on cellular function, particularly in the context of silica material synthesis .
Dosage Effects in Animal Models
The effects of Dimethyl(octyl)silane vary with different dosages in animal models. At low doses, the compound can enhance the properties of silica materials without causing significant adverse effects. At high doses, Dimethyl(octyl)silane can be toxic, leading to adverse effects on cellular function and overall health .
Metabolic Pathways
Dimethyl(octyl)silane is involved in metabolic pathways related to the synthesis of silica materials. It interacts with enzymes and cofactors that facilitate the sol-gel process, affecting metabolic flux and metabolite levels. The compound’s hydrophobic properties allow it to interact with hydrophobic regions of enzymes, potentially altering their activity and stability .
Transport and Distribution
Within cells and tissues, Dimethyl(octyl)silane is transported and distributed through interactions with transporters and binding proteins. Its hydrophobic nature allows it to accumulate in hydrophobic regions of cells, potentially affecting its localization and function. The compound can also interact with cell membranes, influencing its transport and distribution within cells .
Subcellular Localization
Dimethyl(octyl)silane is localized in specific subcellular compartments, particularly those with hydrophobic regions. Its hydrophobic properties allow it to interact with hydrophobic regions of proteins and membranes, potentially affecting its activity and function. The compound can also undergo post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl(octyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where an octene reacts with dimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods: In industrial settings, the production of dimethyl(octyl)silane often involves the Müller-Rochow process. This process starts with the reaction of silicon with methyl chloride in the presence of a copper catalyst to produce dimethyldichlorosilane. The resulting compound is then further reacted with octylmagnesium bromide to yield dimethyl(octyl)silane .
化学反应分析
Types of Reactions: Dimethyl(octyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The silicon-hydrogen bond can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Hydrosilanes are often used as reducing agents in the presence of catalysts like palladium or platinum.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Alkanes and alcohols.
Substitution: Halosilanes and alkylsilanes.
相似化合物的比较
- Dimethyl(hexyl)silane
- Dimethyl(decyl)silane
- Trimethyl(octyl)silane
Comparison: Dimethyl(octyl)silane is unique due to its specific alkyl chain length, which imparts distinct hydrophobic properties compared to shorter or longer alkyl chains. For instance, dimethyl(hexyl)silane has a shorter chain, making it less hydrophobic, while dimethyl(decyl)silane has a longer chain, potentially increasing its hydrophobicity but also its steric hindrance. Trimethyl(octyl)silane, on the other hand, has an additional methyl group, which can affect its reactivity and steric properties .
属性
InChI |
InChI=1S/C10H23Si/c1-4-5-6-7-8-9-10-11(2)3/h4-10H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJYIVBMFKWJMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724002 | |
| Record name | Dimethyl(octyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40934-68-7 | |
| Record name | Dimethyl(octyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan](/img/structure/B1590427.png)





